Tetrahydrouridine (dihydrate)
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Overview
Description
Tetrahydrouridine (dihydrate) is a small molecule that belongs to the class of organic compounds known as pyrimidine nucleosides. It has been used in various scientific research applications, particularly in the field of medicine. Tetrahydrouridine is known for its ability to inhibit cytidine deaminase, an enzyme that plays a crucial role in the metabolism of cytidine analogues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrouridine (dihydrate) typically involves the reduction of uridine. One common method includes the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield tetrahydrouridine.
Industrial Production Methods: Industrial production of tetrahydrouridine (dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrouridine (dihydrate) primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize tetrahydrouridine.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of tetrahydrouridine, while oxidation reactions produce oxidized forms of the compound.
Scientific Research Applications
Tetrahydrouridine (dihydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Serves as a model compound for studying nucleoside analogues.
Biology:
- Inhibits cytidine deaminase, making it useful in studies involving cytidine metabolism.
- Used in cell cycle regulation studies due to its ability to affect cell proliferation.
Medicine:
- Investigated for its potential in cancer treatment, particularly in combination with cytidine analogues like decitabine and gemcitabine.
- Studied for its role in increasing fetal hemoglobin levels, which can be beneficial in treating hemoglobinopathies.
Industry:
- Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Tetrahydrouridine (dihydrate) exerts its effects primarily by inhibiting the enzyme cytidine deaminase. This enzyme is responsible for the deamination of cytidine and its analogues, converting them into inactive forms. By inhibiting cytidine deaminase, tetrahydrouridine increases the bioavailability and efficacy of cytidine analogues used in cancer treatment. The compound binds to the active site of the enzyme, preventing it from catalyzing the deamination reaction.
Comparison with Similar Compounds
- Cytidine
- Uridine
- Decitabine
- Gemcitabine
Tetrahydrouridine (dihydrate) continues to be a valuable compound in scientific research, offering insights into nucleoside metabolism and potential therapeutic applications.
Properties
Molecular Formula |
C9H20N2O8 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |
InChI |
InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |
InChI Key |
GYACORXUHASNNI-MXOGQYMBSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |
Origin of Product |
United States |
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